molecular formula C10H17ClO B2580528 4-Cyclohexylbutanoyl chloride CAS No. 4441-67-2

4-Cyclohexylbutanoyl chloride

Cat. No. B2580528
CAS RN: 4441-67-2
M. Wt: 188.7
InChI Key: YJNINJXESSDLSJ-UHFFFAOYSA-N
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Description

4-Cyclohexylbutanoyl chloride is a chemical compound with the molecular formula C10H17ClO . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, 1 oxygen atom, and 1 chlorine atom . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .

Scientific Research Applications

Ionic Transfer Reactions

Walker and Oestreich (2019) discuss the development of cyclohexa-1,4-diene-based surrogates for challenging compounds, expanding to include species like H2, mineral acids, and hydrocarbons. Their work highlights the significance of cyclohexyl derivatives in creating surrogates for metal-free ionic transfer reactions, contributing to a deeper understanding of silylium ion chemistry and its potential applications in synthesizing various compounds (Walker & Oestreich, 2019).

Polymerization for Battery Applications

Maurya et al. (2014) explored the synthesis of an anion exchange membrane (AEM) using cyclohexanone, among other compounds, for non-aqueous vanadium redox flow battery applications. This study underlines the role of cyclohexyl derivatives in developing advanced materials for energy storage solutions (Maurya, Shin, Sung, & Moon, 2014).

Insecticide Synthesis

Rong (2008) synthesized new compounds for potential use as insecticides, involving cyclohexanol derivatives. This work emphasizes the application of cyclohexyl-based chemicals in developing environmentally friendly and effective insecticides (Rong, 2008).

Chemical Synthesis and Analysis

Other research, such as Weller et al. (1981), Imai, Kawazoe, & Taguchi (1976), and Beckwith, Gream, & Struble (1972), further demonstrate the diverse applications of cyclohexyl derivatives in chemical synthesis, analysis, and reaction studies. These works highlight the versatility and importance of cyclohexyl compounds in various chemical processes and product development (Weller, Seebach, Davis, & Laird, 1981); (Imai, Kawazoe, & Taguchi, 1976); (Beckwith, Gream, & Struble, 1972).

properties

IUPAC Name

4-cyclohexylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNINJXESSDLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 g of 4-cyclohexanebutyric acid are refluxed for 4 hours in 160 ml of thionyl chloride. After evaporation of the excess thionyl chloride, the expected product is distilled off. b.p.=70-80° C. at 400 Pa.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

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